molecular formula C19H15N5O2 B2458983 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034466-28-7

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2458983
CAS No.: 2034466-28-7
M. Wt: 345.362
InChI Key: FYUSJIWLHZHQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a novel chemical entity designed for antibacterial and antibiofilm research. Its structure incorporates multiple privileged pharmacophores, including a furan-2-yl ring, a pyridine-3-ylmethyl group, and a 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety. The fusion of a pyridine heterocycle, often used as a bioisostere for a benzene ring, can enhance the pharmacokinetic properties and stability of a molecule . Furthermore, the 1,2,3-triazole core is recognized for its stability and potential to act as an amide bioisostere, and it is a common feature in compounds investigated for their bioactive potential . Research on structurally related compounds, particularly those containing the furan-2-carboxamide group, has demonstrated significant antibiofilm activity against challenging pathogens like Pseudomonas aeruginosa, suggesting a potential application in quorum-sensing inhibition . Similarly, molecular frameworks incorporating pyridine and triazole subunits have shown promise in developing new agents against Gram-positive bacteria, with some derivatives exhibiting strong antibacterial activity and the ability to combat drug-resistant strains . This compound is supplied for research purposes to investigate these and other potential mechanisms of action. It is intended for in vitro studies to explore its efficacy in inhibiting bacterial growth, disrupting biofilm formation, and its potential as a lead compound in the development of novel anti-infectives. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(17-13-22-24(23-17)16-5-2-1-3-6-16)21-11-14-9-15(12-20-10-14)18-7-4-8-26-18/h1-10,12-13H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUSJIWLHZHQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled using a palladium-catalyzed cross-coupling reaction. The triazole ring is often introduced via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product at a large scale.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyridine ring results in piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of triazole compounds, including those similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, have shown efficacy against resistant strains of bacteria and fungi.

Case Study: Antifungal Activity

A study synthesized novel triazole derivatives that demonstrated enhanced antifungal activity against Candida species. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing that many had lower MICs than fluconazole, a standard antifungal treatment. This suggests that the triazole scaffold can be optimized for better antifungal efficacy .

Anticancer Properties

The compound's structure is conducive to anticancer activity due to the presence of a triazole ring and furan moieties, which are known to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

Research on related triazole compounds has shown significant growth inhibition in various cancer cell lines. For instance, one study reported that certain triazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer types such as SNB-19 and OVCAR-8 . These findings highlight the potential of this compound in developing new anticancer therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine and furan rings can significantly influence biological activity.

Substituent Effect on Activity Reference
Furan moietyEnhances antifungal activity
Triazole ringIncreases anticancer efficacy
Phenyl groupModulates interaction with receptors

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the furan and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its role in various biological activities. Its structure can be summarized as follows:

Component Description
Molecular Formula C18H18N4O2
Molecular Weight 318.36 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies have shown that derivatives of triazoles exhibit varying degrees of AChE inhibition, with some compounds demonstrating IC50 values in the low micromolar range .
  • Antitumor Activity : The compound has shown potential as an anticancer agent by modulating pathways related to tumor growth and apoptosis. For instance, it may inhibit the Murine Double Minute 2 (MDM2) protein, which is involved in p53 degradation, thus promoting cancer cell apoptosis .
  • Antimicrobial Effects : Preliminary studies indicate that compounds with similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

Research has provided insights into the biological activity of this compound through various assays:

Activity Type Target/Organism IC50/Activity Level
AChE InhibitionHuman AChEIC50 = 0.23 μM
Antitumor ActivityVarious cancer cell linesEffective at micromolar concentrations
Antibacterial ActivityStaphylococcus aureusZone of inhibition = 15 mm

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of triazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit AChE. The results demonstrated that this compound not only inhibited AChE but also showed selectivity over other serine hydrolases, indicating a promising profile for treating neurodegenerative diseases.

Q & A

Q. What are the standard synthetic protocols for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

A universal approach involves coupling reactions under mild conditions. For example, a pyridine-furan intermediate can be alkylated using a chloromethyl reagent in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at room temperature . Post-synthesis, purification via column chromatography and recrystallization ensures purity. Structural confirmation relies on ¹H NMR, IR spectroscopy, LC-MS, and elemental analysis to verify the absence of unreacted precursors .

Q. How is the compound characterized to confirm its structural integrity?

Characterization employs a multi-technique approach:

  • ¹H NMR : Identifies proton environments, such as furan (δ 6.3–7.4 ppm) and pyridine (δ 8.0–9.0 ppm) signals.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide).
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N within ±0.4% of calculated values) .

Q. What computational tools predict the biological activity of this compound?

The PASS (Prediction of Activity Spectra for Substances) program predicts potential targets (e.g., kinase inhibition, receptor antagonism) based on structural descriptors. Molecular docking against protein databases (e.g., PDB) refines binding hypotheses. For example, furan and triazole moieties may interact with hydrophobic pockets in enzymes like c-Met .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Key variables include:

  • Catalyst Screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency.
  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions.
  • Temperature Control : Gradual heating (40–60°C) improves reaction kinetics without decomposition .
    Post-reaction, fractional distillation or preparative HPLC isolates high-purity batches (>98%) .

Q. How to resolve contradictions in spectral data during structural elucidation?

If NMR signals suggest unexpected stereochemistry, use:

  • 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximities.
  • X-ray Crystallography : Provides definitive atomic coordinates for ambiguous regions .

Q. What in vivo models assess the compound’s therapeutic efficacy?

  • Xenograft Models : NIH3T3/TPR-Met or U-87 MG glioblastoma models evaluate tumor growth inhibition. Oral dosing (10–50 mg/kg/day) with pharmacokinetic monitoring (plasma LC-MS/MS) ensures bioavailability. Endpoints include tumor volume (caliper measurements) and histopathological analysis .

Q. How are structure-activity relationships (SAR) studied for this compound?

Modify substituents systematically:

  • Replace the furan ring with thiophene () to assess heterocycle effects.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability.
    Biological assays (e.g., enzyme inhibition IC₅₀) quantify changes in potency .

Q. What analytical methods identify and quantify metabolites?

  • LC-MS/MS : Detects phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Radiolabeled Tracing : Incorporates ¹⁴C at the triazole ring to track biotransformation pathways .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability over time (e.g., 100 ns trajectories).
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, k𝒹) to validate docking poses .

Q. What protocols evaluate the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
  • Plasma Stability : Incubate with human plasma (1–24 hrs); quantify parent compound using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.